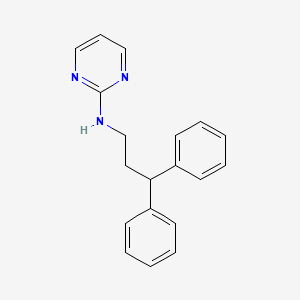

N-(3,3-diphenylpropyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-3-8-16(9-4-1)18(17-10-5-2-6-11-17)12-15-22-19-20-13-7-14-21-19/h1-11,13-14,18H,12,15H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNKQAOJOQODGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=NC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3-diphenylpropyl)pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve the use of magnesium oxide nanoparticles as catalysts to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-(3,3-diphenylpropyl)pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding sulfonyl derivatives .

Scientific Research Applications

N-(3,3-diphenylpropyl)pyrimidin-2-amine has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity as an inhibitor of protein kinases, which are important targets for cancer therapy . Additionally, it has been investigated for its antitrypanosomal and antiplasmodial activities, making it a potential candidate for the treatment of neglected tropical diseases .

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with key signaling pathways involved in cell proliferation and survival. This makes it a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal cell growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Neuropharmacology

Key Observations :

- Chain Length and Substitution : The 3,3-diphenylpropyl group in the target compound provides enhanced steric bulk compared to the 2,2-diphenylethyl group in SoRI-20040. This difference likely influences DAT binding kinetics and allosteric modulation efficacy .

- Core Heterocycle: Pyrimidine (6-membered, two nitrogen atoms) vs.

Compounds with Shared 3,3-Diphenylpropyl Motifs

Key Observations :

- Pharmacological Versatility : The 3,3-diphenylpropyl group is incorporated into diverse scaffolds (e.g., β-lactams, acetamides), demonstrating its adaptability in drug design .

- Synthetic Challenges : Yields vary significantly (21–63%), likely due to steric hindrance during cyclization or purification steps .

Physicochemical Data

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(3,3-diphenylpropyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

The compound can be synthesized via multicomponent Ugi reactions , leveraging 3,3-diphenylpropylamine as a key precursor. A typical protocol involves:

- Reactants : 3,3-diphenylpropylamine, an aldehyde (e.g., substituted benzaldehyde), an isocyanide (e.g., ethyl-2-isocyanoacetate), and a carboxylic acid (e.g., chloroacetic acid).

- Conditions : Solvents like methanol or DCM, room temperature or mild heating (40–60°C), and 12–24 hours under inert atmosphere.

- Optimization : Adjust stoichiometry (1:1:1:1 molar ratio) and employ column chromatography for purification (yields ~60–65%) .

- Validation : Monitor via TLC and characterize intermediates via -NMR to confirm regioselectivity .

How can the structural identity of this compound be confirmed?

Use complementary analytical techniques :

- NMR Spectroscopy : Compare - and -NMR shifts to reference data for diphenylpropyl and pyrimidine moieties. For example, aromatic protons in pyrimidine typically appear at δ 8.1–8.5 ppm .

- X-ray Crystallography : Resolve single-crystal structures to confirm bond angles and stereochemistry, as demonstrated for analogous compounds (e.g., MAP kinase inhibitors) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] ion for CHN: expected m/z 328.1695) .

Advanced Research Questions

What biological targets are associated with this compound, and how are binding affinities quantified?

The compound exhibits allosteric modulation of the dopamine transporter (DAT) and potential kinase inhibition:

- DAT Modulation : Radioligand assays using []dopamine uptake inhibition (IC) and competition binding with []RTI-55 to assess partial inhibition .

- Kinase Targets : Screen against p38 MAP kinase via enzymatic assays (e.g., ADP-Glo) with ATP-competitive inhibitors as positive controls. Structural analogs show IC values in the nanomolar range .

- CRISPR-Cas9 Validation : Knockout models of target receptors (e.g., CCR5) to confirm specificity in cellular assays .

How do structural modifications of the diphenylpropyl group affect bioactivity and pharmacokinetics?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro or fluorine) on phenyl rings to enhance binding to hydrophobic pockets (e.g., DAT or kinase ATP-binding sites).

- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (e.g., microsomal incubation with CYP450 isoforms). Bulky diphenyl groups improve membrane permeability but may reduce aqueous solubility .

- In Vivo Testing : Modify the propyl linker to ethyl or butyl chains to balance CNS penetration and plasma half-life in rodent models .

What computational strategies are used to predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DAT or kinases. Align with co-crystallized structures (e.g., PDB: 4XNH for p38 MAP kinase) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates robust binding) .

- QSAR Modeling : Train models on analogs (e.g., SRI-20041) to correlate substituent electronegativity with IC values .

How can contradictory data on the compound’s mechanism of action be resolved?

- Orthogonal Assays : Combine radioligand binding, cellular functional assays (e.g., cAMP accumulation for GPCRs), and CRISPR-mediated target knockout to validate specificity .

- Meta-Analysis : Cross-reference datasets from PubChem BioAssay (AID 588499) and ChEMBL to identify consensus targets .

- Structural Biology : Resolve cryo-EM structures of ligand-target complexes to clarify allosteric vs. orthosteric binding modes .

Methodological Tables

Table 1. Key Synthetic Parameters for Ugi Reaction

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Maximizes purity |

| Temperature | 40°C | Balances rate/side reactions |

| Reaction Time | 18 hours | >90% conversion |

| Purification | Silica gel chromatography (EtOAc/hexane) | Isomer separation |

| Adapted from Ugi protocols for diphenylpropylamine derivatives . |

Table 2. Comparative Bioactivity of Structural Analogs

| Compound | Target (IC) | Key Modification |

|---|---|---|

| SRI-20041 | DAT (220 nM) | Diphenylpropyl group |

| MAP kinase inhibitor | p38 (15 nM) | Pyridopyrazine core |

| JAK inhibitor | JAK2 (8 nM) | Cyclohexyl substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.